molecular formula C15H18ClNO B1369214 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride CAS No. 21998-49-2

2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride

Cat. No. B1369214
CAS RN: 21998-49-2
M. Wt: 263.76 g/mol
InChI Key: ZIFXJVKXYWKKOH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While there are studies on the chemical reactions of similar compounds , specific chemical reaction analysis for 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride was not found in the available resources.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride and its analogs have been studied for their metabolism in various organisms. For example, Kanamori et al. (2002) explored the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identifying various metabolites and metabolic pathways (Kanamori et al., 2002). Similarly, Ogawa et al. (2002) studied the pharmacology of a related compound, demonstrating its activity as a 5-HT2A receptor antagonist (Ogawa et al., 2002).

Chemical Synthesis and Properties

  • The chemical synthesis and properties of compounds structurally related to 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride have been extensively researched. For instance, Tan Bin (2011) reported on the synthesis of a related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, via a divergent synthetic method (Tan Bin, 2011). Additionally, Liu et al. (2009) explored the synthesis and reaction mechanism of a related compound, 3-(4-methoxyphenylazo)acrylic acid (Liu et al., 2009).

Biological Activities and Applications

  • Research has also focused on the biological activities and potential applications of compounds similar to 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride. Pytka et al. (2015) investigated the antidepressant and anxiolytic-like effects of phenylpiperazine derivatives, including compounds structurally related to 2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride (Pytka et al., 2015).

Other Applications

  • Research has extended to other applications of related compounds, such as in corrosion control and material science. Bentiss et al. (2009) studied the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole for corrosion control of mild steel (Bentiss et al., 2009).

properties

IUPAC Name

2-(4-methoxyphenyl)-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12;/h2-10,15H,11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFXJVKXYWKKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590012
Record name 2-(4-Methoxyphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-phenylethylamine hydrochloride

CAS RN

21998-49-2
Record name 2-(4-Methoxyphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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